molecular formula C19H18O4 B2645344 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one CAS No. 201284-88-0

7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one

Cat. No.: B2645344
CAS No.: 201284-88-0
M. Wt: 310.349
InChI Key: ZQNAIPHLHQTYPP-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one is a synthetic organic compound with the molecular formula C19H18O4 It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one typically involves the condensation of appropriate phenolic and chromenone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, a common synthetic route might involve the reaction of 7-hydroxy-4-chromenone with 4-isopropylphenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.

    Reduction: The chromenone ring can be reduced to form dihydro derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Phenoxy-substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methyl-phenoxy)-2-methyl-chromen-4-one
  • 7-Hydroxy-3-(4-ethyl-phenoxy)-2-methyl-chromen-4-one
  • 7-Hydroxy-3-(4-tert-butyl-phenoxy)-2-methyl-chromen-4-one

Uniqueness

7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

7-hydroxy-2-methyl-3-(4-propan-2-ylphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-11(2)13-4-7-15(8-5-13)23-19-12(3)22-17-10-14(20)6-9-16(17)18(19)21/h4-11,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNAIPHLHQTYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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